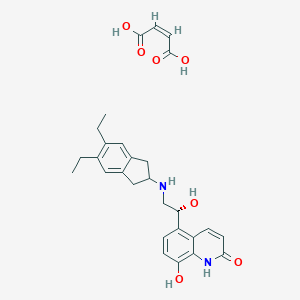

アセプロマジンマレアート

概要

説明

アセプロマジンは、アセチルプロマジンとしても知られており、主に獣医学において鎮静剤および制吐剤として使用されるフェノチアジン誘導体です。 1950年代に人間の抗精神病薬として開発されましたが、副作用やより良い代替薬の出現により、人間における使用は大幅に減少しました。 獣医学では、特に犬、猫、馬において、手術やストレスの多いイベントの前に動物を鎮静させるために広く使用されています .

2. 製法

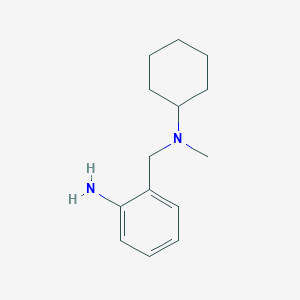

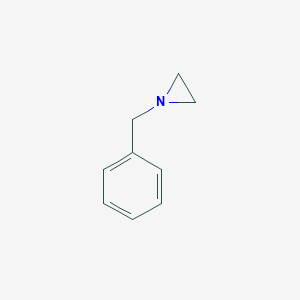

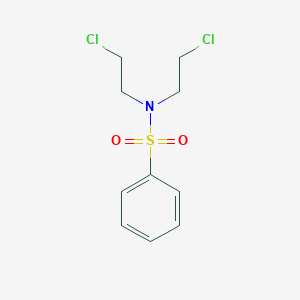

合成経路および反応条件: アセプロマジンは、フェノチアジンを様々な試薬と反応させる多段階プロセスを経て合成されます。 主要なステップは以下のとおりです。

N-アルキル化: フェノチアジンを塩基の存在下で3-ジメチルアミノプロピルクロリドと反応させて、N-(3-ジメチルアミノプロピル)フェノチアジンを形成します。

アシル化: 生成された化合物をアセチルクロリドでアシル化してアセプロマジンを生成します。

工業的生産方法: 工業的環境では、アセプロマジンは同様の合成経路を用いて、より大規模に生産されます。 このプロセスは収率と純度が最適化されており、再結晶やクロマトグラフィーなどの高度な精製技術が用いられることが多いです .

反応の種類:

酸化: アセプロマジンは酸化されて、主要な代謝物であるヒドロキシエチルプロマジンスルホキシドを形成することができます。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では起こり得ます。

置換: アセプロマジンは、特にフェノチアジン環を含む置換反応に関与することができます。

一般的な試薬および条件:

酸化剤: 過酸化水素やその他の過酸化物。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤または求核剤。

主な生成物:

酸化: ヒドロキシエチルプロマジンスルホキシド。

還元: アセプロマジンの還元型は、それほど一般的ではありません。

置換: 様々な置換フェノチアジン誘導体.

4. 科学研究における用途

アセプロマジンは、科学研究において幅広い用途があります。

化学: フェノチアジン誘導体の挙動を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質受容体への影響と潜在的な神経保護効果について研究されています。

医学: 主に鎮静剤および制吐剤として獣医学で使用されています。また、動物の不安や攻撃性を管理するための潜在的な使用についても研究されています。

科学的研究の応用

Acepromazine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of phenothiazine derivatives.

Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.

Medicine: Primarily used in veterinary medicine for sedation and as an antiemetic. It is also studied for its potential use in managing anxiety and aggression in animals.

Industry: Utilized in the formulation of veterinary pharmaceuticals and as a standard in analytical chemistry for method development

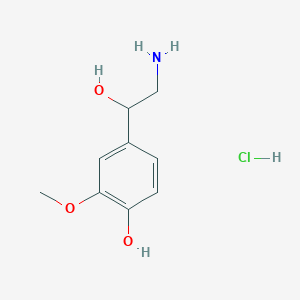

作用機序

アセプロマジンは、主に様々な神経伝達物質受容体の拮抗作用によって効果を発揮します。

ドーパミン受容体: シナプス後D2受容体を遮断し、鎮静効果と制吐効果をもたらします。

セロトニン受容体: 5-HT1および5-HT2受容体を拮抗し、不安解消効果や攻撃性抑制効果に貢献します。

ヒスタミン受容体: H1受容体を遮断し、鎮静効果と制吐効果をもたらします。

アドレナリン受容体: α1受容体を拮抗し、血管拡張と血圧低下をもたらします。

ムスカリン受容体: M1およびM2受容体を遮断し、口渇や視力ぼやけなどの抗コリン効果をもたらします

生化学分析

Biochemical Properties

Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .

Cellular Effects

Acepromazine maleate has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Acepromazine maleate involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

Acepromazine maleate is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .

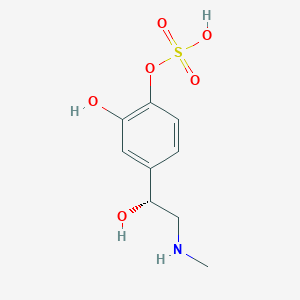

Metabolic Pathways

Acepromazine maleate is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .

準備方法

Synthetic Routes and Reaction Conditions: Acepromazine is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:

N-Alkylation: Phenothiazine is reacted with 3-dimethylaminopropyl chloride in the presence of a base to form N-(3-dimethylaminopropyl)phenothiazine.

Acylation: The resulting compound is then acylated with acetyl chloride to produce acepromazine.

Industrial Production Methods: In industrial settings, the production of acepromazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: Acepromazine can undergo oxidation to form hydroxyethylpromazine sulfoxide, its primary metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Acepromazine can participate in substitution reactions, particularly involving the phenothiazine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents or nucleophiles.

Major Products:

Oxidation: Hydroxyethylpromazine sulfoxide.

Reduction: Reduced forms of acepromazine, though these are less common.

Substitution: Various substituted phenothiazine derivatives.

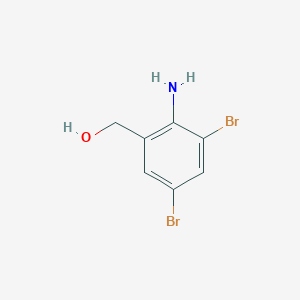

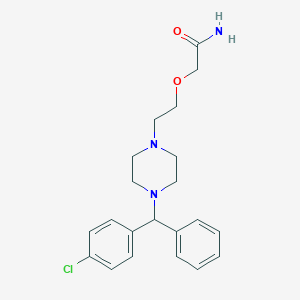

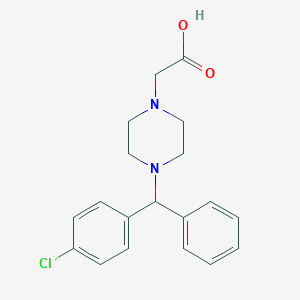

類似化合物との比較

アセプロマジンは、他のフェノチアジン誘導体と比較されることがよくあります。

クロルプロマジン: 人間の抗精神病薬として使用されています。 作用機序は似ていますが、人間ではより一般的に使用されます。

プロマジン: アセプロマジンと同様の鎮静効果を示す別のフェノチアジン誘導体ですが、効力はアセプロマジンよりも弱いです。

トリフルプロマジン: 人間において抗精神病薬および制吐剤として使用され、アセプロマジンよりも効力が高いです。

独自性: アセプロマジンは、特に鎮静剤および制吐剤としての獣医学における主要な用途により、他のフェノチアジン誘導体とは異なります。 動物に対する安全性と有効性は、獣医師にとって好ましい選択肢となっています .

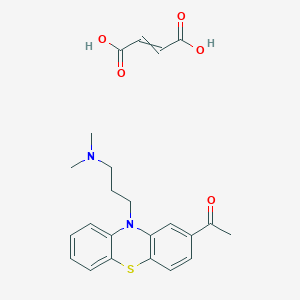

特性

IUPAC Name |

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

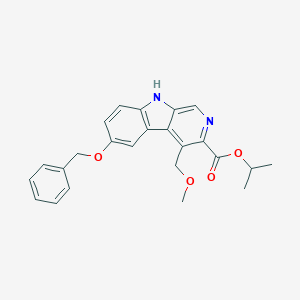

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

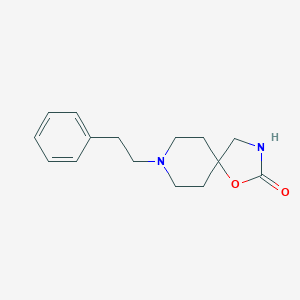

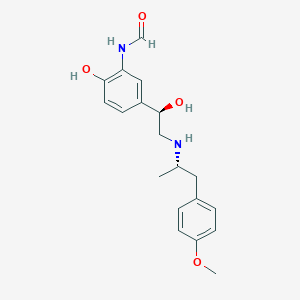

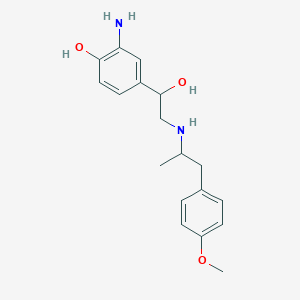

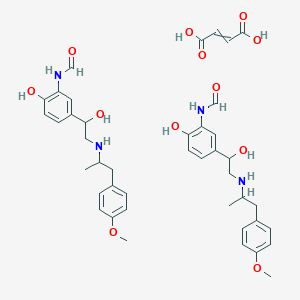

Feasible Synthetic Routes

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: Acepromazine Maleate can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that Acepromazine Maleate inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of Acepromazine Maleate is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: Acepromazine Maleate is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: Acepromazine Maleate is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: Acepromazine Maleate is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While Acepromazine Maleate itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that Acepromazine Maleate can affect IOP. Studies in dogs have demonstrated that intramuscular injection of Acepromazine Maleate can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that Acepromazine Maleate might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of Acepromazine Maleate on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with Acepromazine Maleate doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that Acepromazine Maleate can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to Acepromazine Maleate during anesthesia in dogs. []

A: While generally considered safe when used appropriately, Acepromazine Maleate can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。